Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate
Overview
Description
Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate is a chemical compound with the molecular formula C10H8Cl2N2O3 and a molecular weight of 275.09 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate typically involves the reaction of 5,6-dichloro-2-cyanopyridine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles, leading to the substitution of the ethoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols, with reactions typically carried out in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: The corresponding carboxylic acid and ethanol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-((5-chloro-2-cyanopyridin-3-yl)oxy)acetate: Similar structure but with one less chlorine atom.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-((5,6-Dichloro-2-cyanopyridin-3-yl)oxy)acetic acid: The carboxylic acid form of the compound.
Properties
IUPAC Name |
ethyl 2-(5,6-dichloro-2-cyanopyridin-3-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O3/c1-2-16-9(15)5-17-8-3-6(11)10(12)14-7(8)4-13/h3H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCRFZDCHQMSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(N=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160880 | |
Record name | Acetic acid, 2-[(5,6-dichloro-2-cyano-3-pyridinyl)oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1654021-72-3 | |
Record name | Acetic acid, 2-[(5,6-dichloro-2-cyano-3-pyridinyl)oxy]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1654021-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[(5,6-dichloro-2-cyano-3-pyridinyl)oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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